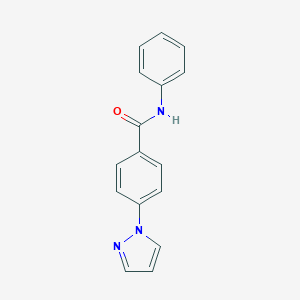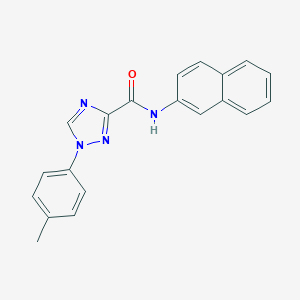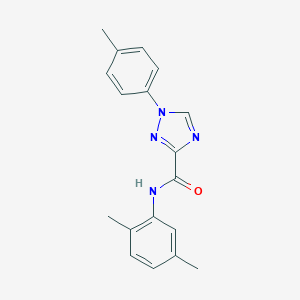
N-phenyl-4-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-J4 and is a potent and selective inhibitor of the histone lysine demethylase JMJD3. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-phenyl-4-(1H-pyrazol-1-yl)benzamide involves the inhibition of JMJD3. JMJD3 is a histone lysine demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone proteins. By inhibiting JMJD3, N-phenyl-4-(1H-pyrazol-1-yl)benzamide can alter the expression of genes that are regulated by this enzyme.
Biochemical and Physiological Effects:
N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-phenyl-4-(1H-pyrazol-1-yl)benzamide is its potency and selectivity as a JMJD3 inhibitor. This makes it a valuable tool for studying the role of this enzyme in gene regulation. However, one of the limitations of this compound is its potential toxicity. In vitro studies have demonstrated that N-phenyl-4-(1H-pyrazol-1-yl)benzamide can induce cell death in a dose-dependent manner, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving N-phenyl-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3. In addition, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. Finally, more research is needed to determine the potential toxicity of N-phenyl-4-(1H-pyrazol-1-yl)benzamide and its suitability for use in vivo.
Métodos De Síntesis
The synthesis of N-phenyl-4-(1H-pyrazol-1-yl)benzamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-nitrobenzoyl chloride with phenylhydrazine to form 4-phenylhydrazinobenzoic acid. The second step involves the reaction of 4-phenylhydrazinobenzoic acid with acetic anhydride to form N-phenyl-4-phenylhydrazinobenzamide. The final step involves the reaction of N-phenyl-4-phenylhydrazinobenzamide with hydrazine hydrate and potassium carbonate to form N-phenyl-4-(1H-pyrazol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve changes to the underlying DNA sequence. Histone lysine demethylases, such as JMJD3, play a critical role in regulating gene expression by removing methyl groups from histone proteins. N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to be a potent and selective inhibitor of JMJD3, making it a valuable tool for studying the role of this enzyme in gene regulation.
Propiedades
Nombre del producto |
N-phenyl-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
N-phenyl-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H13N3O/c20-16(18-14-5-2-1-3-6-14)13-7-9-15(10-8-13)19-12-4-11-17-19/h1-12H,(H,18,20) |
Clave InChI |
FJOGUNITFIWCLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)




![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)





